N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-3-phenylpropanamide
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Overview
Description
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide is a complex organic compound that features a pyrimidine core substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Core: This can be achieved through the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Substitution Reactions: Introduction of the 4-methylphenyl and other substituents via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Research: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: Potential use in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to these enzymes, it inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to Imatinib.
Uniqueness
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide is unique due to its specific substitution pattern on the pyrimidine core, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C27H27N5O |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C27H27N5O/c1-19-8-11-22(12-9-19)29-25-18-20(2)28-27(32-25)31-24-15-13-23(14-16-24)30-26(33)17-10-21-6-4-3-5-7-21/h3-9,11-16,18H,10,17H2,1-2H3,(H,30,33)(H2,28,29,31,32) |
InChI Key |
QROKOJXKUFCLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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